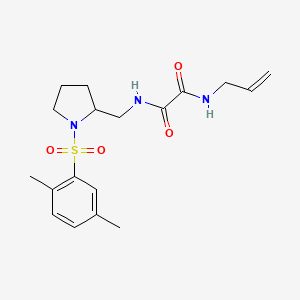
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide's mechanism of action is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition to its effects on COX-2 and HDAC, this compound has been shown to inhibit the activity of other enzymes involved in inflammation and cancer cell growth, such as lipoxygenase and matrix metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and limitations.
Direcciones Futuras
There are several potential future directions for research on N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neurons from damage in animal models, making it a potential candidate for further investigation as a neuroprotective agent.
Another potential future direction is the development of new this compound analogs with improved potency and selectivity. By modifying the structure of this compound, it may be possible to create compounds with enhanced therapeutic properties and fewer side effects.
Overall, this compound is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential limitations, but it has the potential to be a valuable tool in the fight against inflammation and cancer.
Métodos De Síntesis
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-methylthiazole with 2-bromoacetophenone to form 2-(2-methylthiazol-4-yl)acetophenone. This intermediate product is then reacted with sodium azide to form the tetrazole ring, followed by the reaction with acetic anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in a range of scientific fields. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is this compound's potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-9-15-12(7-21-9)10-4-2-3-5-11(10)16-13(20)6-19-8-14-17-18-19/h2-5,7-8H,6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVSFAMCKXBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2784669.png)
![1-[(3,4-dichlorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2784670.png)
![N1-isopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784671.png)

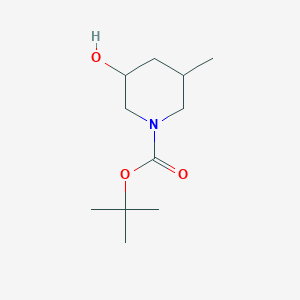

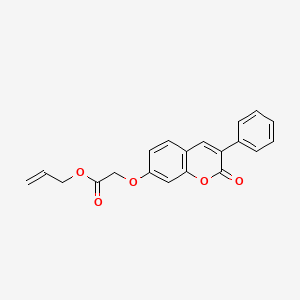

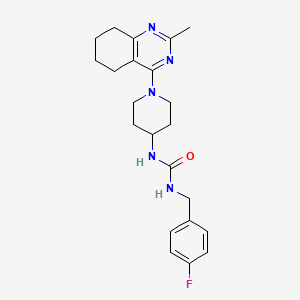
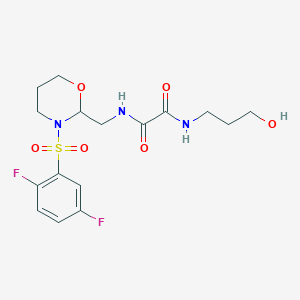
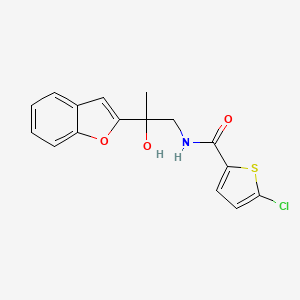
![3-Benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)
